Ethyl 3-hydroxyhexanoate is a naturally occurring compound found in various fruits, including mangoes (Mangifera indica) and papayas (Carica papaya) []. Additionally, the yeast Saccharomyces cerevisiae has been identified as a source of this ester through its metabolic processes [].
While the specific function of ethyl 3-hydroxyhexanoate in the natural world remains under investigation, it has gained interest in scientific research for several potential applications:
Due to its fruity odor profile described as grape, green, citrus, and sweet [], ethyl 3-hydroxyhexanoate is used in research to understand the perception and characterization of flavors and fragrances [, ]. Scientists can employ it as a reference standard or an odorant of interest in studies exploring flavor and fragrance profiles of various products.
Some research suggests that ethyl 3-hydroxyhexanoate might possess biological activities, although the specific mechanisms and applications are still being explored. For instance, a study investigating the anti-inflammatory properties of certain mango peel extracts identified ethyl 3-hydroxyhexanoate as one of the potential bioactive components [].
Ethyl 3-hydroxyhexanoate is an organic compound classified as a fatty acid ester, specifically the ethyl ester of 3-hydroxyhexanoic acid. Its molecular formula is , and it has a molecular weight of approximately 160.21 g/mol . This compound exists as a colorless to almost colorless clear liquid at room temperature, with a boiling point of around 92 °C under reduced pressure and a flash point of 94 °C . Ethyl 3-hydroxyhexanoate is known for its pleasant aroma and is often used in flavoring and fragrance applications.
Ethyl 3-hydroxyhexanoate exhibits biological activities that may influence various metabolic pathways. It belongs to the class of beta-hydroxy acids, which are known for their roles in skin care products due to their exfoliating properties. Additionally, studies have indicated potential antimicrobial activity against certain bacteria, making it a candidate for further research in pharmaceutical applications .
The synthesis of ethyl 3-hydroxyhexanoate can be achieved through several methods:
Ethyl 3-hydroxyhexanoate finds applications across various industries:
Research on the interactions of ethyl 3-hydroxyhexanoate with biological systems is limited but suggests that it may interact with metabolic pathways related to fatty acid metabolism. Further studies are needed to elucidate its full biological activity and potential therapeutic effects. Additionally, the compound's safety profile indicates that it is not classified as hazardous under normal handling conditions .
Several compounds share structural similarities with ethyl 3-hydroxyhexanoate. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl (R)-3-hydroxyhexanoate | C8H16O3 | Enantiomer with specific stereochemistry |
Ethyl (S)-3-hydroxyhexanoate | C8H16O3 | Enantiomer differing in stereochemical configuration |
Ethyl hexanoate | C8H16O2 | Simple ester without the hydroxyl group |
Butyl 3-hydroxybutyrate | C8H16O4 | Contains two hydroxyl groups |
Ethyl 3-hydroxyhexanoate's unique hydroxyl group at the third carbon differentiates it from other esters like ethyl hexanoate, which lacks this functional group. This hydroxyl group contributes to its biological activity and potential applications in cosmetics and pharmaceuticals .